molecular formula C13H13N3O3 B411939 2-({(E)-[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylidene}amino)ethanol CAS No. 331666-26-3

2-({(E)-[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylidene}amino)ethanol

Cat. No. B411939
M. Wt: 259.26g/mol
InChI Key: ICCJASVNNMEGET-UHFFFAOYSA-N
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Description

The compound “2-({(E)-[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylidene}amino)ethanol” is a complex organic molecule. It is related to the class of compounds known as Schiff bases . Schiff bases are derived from the condensation reaction between an aldehyde and a primary or secondary amine . They are known for their diverse applications in various fields due to their interesting chemical properties, including their potential in nonlinear optics (NLO) .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of Schiff base compounds have been synthesized by the condensation of 2-chloroquinoline-3-carbaldehydes and (E)-1-(3/4-aminophenyl)ethan-1-one oximes using glacial acetic acid as a catalyst .


Molecular Structure Analysis

The molecular structure of the compound can be deduced from its IUPAC name and InChI code. The IUPAC name “2-amino-1-(4-nitrophenyl)ethanol” suggests that the compound contains an amino group (-NH2) and a hydroxyl group (-OH) attached to a carbon atom, which is also attached to a 4-nitrophenyl group . The InChI code provides a more detailed description of the molecular structure .

Future Directions

The future directions for research on “2-({(E)-[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylidene}amino)ethanol” and related compounds could involve exploring their potential applications in various fields, such as medicinal chemistry, optoelectronics, and photonics . Further studies could also focus on the synthesis of novel Schiff base compounds with improved properties and functionalities .

properties

IUPAC Name

2-[[1-(4-nitrophenyl)pyrrol-2-yl]methylideneamino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3/c17-9-7-14-10-13-2-1-8-15(13)11-3-5-12(6-4-11)16(18)19/h1-6,8,10,17H,7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICCJASVNNMEGET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=C1)C=NCCO)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({(E)-[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylidene}amino)ethanol

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